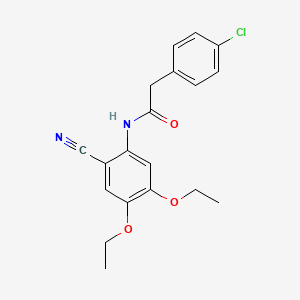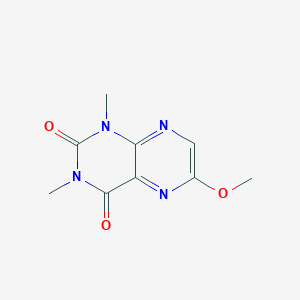
2-(4-chlorophenyl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
説明
2-(4-chlorophenyl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide, commonly known as CEC, is a chemical compound that has gained attention in the scientific community due to its potential use in research. CEC belongs to the class of compounds known as designer drugs, which are synthesized in a laboratory for the purpose of studying their effects on the body.
作用機序
CEC acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, CEC increases their levels in the brain, leading to an increase in their activity and an overall increase in mood and motivation.
Biochemical and Physiological Effects:
CEC has been shown to have several biochemical and physiological effects on the body. These include increased levels of dopamine, norepinephrine, and serotonin in the brain, as well as increased activity of these neurotransmitters. Additionally, CEC has been shown to have analgesic properties, which may make it useful in the treatment of pain.
実験室実験の利点と制限
One advantage of using CEC in lab experiments is its potent inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This makes it useful in studying the effects of these neurotransmitters on the body. However, one limitation of using CEC is its potential for abuse, as it is a designer drug that has not been approved for human use.
将来の方向性
There are several future directions for research on CEC. One direction is to investigate its potential as a treatment for depression and anxiety. Another direction is to study its effects on other neurotransmitters and their receptors. Additionally, further research is needed to determine the long-term effects of CEC use on the body.
科学的研究の応用
CEC has been used in various scientific studies to investigate its effects on the body. One study found that CEC acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Another study found that CEC has analgesic properties, which may make it useful in the treatment of pain. Additionally, CEC has been shown to have potential as a treatment for depression and anxiety, although further research is needed to confirm these findings.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-cyano-4,5-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-3-24-17-10-14(12-21)16(11-18(17)25-4-2)22-19(23)9-13-5-7-15(20)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJKPAAEPRDFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)CC2=CC=C(C=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3609547.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3609562.png)
![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B3609564.png)

![ethyl 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3609577.png)
![ethyl 4-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B3609582.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3609588.png)

![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3609610.png)
![N-(tert-butyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609613.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-isopropylacetamide](/img/structure/B3609617.png)

![1-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-4-methylpiperazine](/img/structure/B3609632.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3609638.png)